Product packaging for Afamelanotide acetate(Cat. No.:CAS No. 1566590-77-9)

Afamelanotide acetate

Cat. No.: B2442363
CAS No.: 1566590-77-9
M. Wt: 1827.0 g/mol
InChI Key: VHLLBJXKNRAYGM-BHHWPIKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Melanocortin System and Endogenous Ligands

The melanocortin system is a crucial signaling pathway in the human body, involved in a wide array of physiological processes. This system is composed of melanocortin receptors, their endogenous ligands, and the precursor protein from which these ligands are derived, pro-opiomelanocortin (POMC). nih.govacs.org

There are five known melanocortin receptors (MCRs), designated MC1R through MC5R. nih.gov These receptors are G-protein-coupled and are expressed in various tissues throughout the body, mediating different biological effects. nih.govresearchgate.net

The primary endogenous ligands for these receptors are the melanocortins, a group of peptide hormones that include α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH). nih.gov These are produced through the post-translational processing of POMC. acs.org The melanocortin system regulates functions such as skin pigmentation, steroid production, energy balance, and inflammation. nih.gov

Table 1: Endogenous Melanocortin Ligands and Their Primary Receptor Affinities

Endogenous LigandPrimary Receptor(s)Key Physiological Roles
α-MSH MC1R, MC3R, MC4R, MC5RPigmentation, anti-inflammatory responses, energy homeostasis
β-MSH MC3R, MC4REnergy homeostasis
γ-MSH MC3REnergy homeostasis, cardiovascular regulation
ACTH MC2RSteroidogenesis

Rationale for Synthetic α-Melanocyte Stimulating Hormone Analogues in Research

The natural α-MSH peptide has a relatively short half-life and is susceptible to rapid degradation in the body. This limits its effectiveness in research applications where sustained receptor activation is required to study its biological effects. To overcome these limitations, scientists have developed synthetic analogues of α-MSH. acs.orgresearchgate.net

The primary goals for creating these synthetic analogues include:

Increased Potency: To create molecules that bind to melanocortin receptors with higher affinity than the endogenous ligand. acs.org

Enhanced Stability: To develop peptides that are resistant to enzymatic degradation, thus having a longer duration of action. researchgate.net

Receptor Selectivity: To design analogues that preferentially bind to specific melanocortin receptor subtypes, allowing for the targeted investigation of their individual functions. acs.org

These enhanced properties make synthetic α-MSH analogues valuable tools for investigating the diverse roles of the melanocortin system in various physiological and pathological processes. acs.org

Historical Development of Afamelanotide as a Research Compound

The journey of afamelanotide began in the 1980s at the University of Arizona, where researchers, including Victor J. Hruby and Mac E. Hadley, synthesized more potent and stable analogues of α-MSH. researchgate.netwikipedia.org Afamelanotide, initially known as [Nle⁴, D-Phe⁷]-α-MSH or Melanotan-I, was one of the outcomes of this research. acs.orgwikipedia.org

The key structural modifications that distinguish afamelanotide from the native α-MSH are the substitution of the methionine residue at position 4 with norleucine (Nle) and the L-phenylalanine at position 7 with its D-isomer (D-Phe). researchgate.net These changes were instrumental in increasing the compound's stability and potency. acs.orgresearchgate.net

Following its initial synthesis, the Australian company Clinuvel Pharmaceuticals (then known as EpiTan) acquired the rights to the compound and continued its development. wikipedia.org The company focused on investigating its potential as a therapeutic agent, particularly for light-related skin disorders. wikipedia.orgclinuvel.com This led to numerous clinical trials exploring its effects in conditions such as erythropoietic protoporphyria (EPP) and vitiligo. wikipedia.orgoup.comnih.gov

Table 2: Key Milestones in the Development of Afamelanotide

YearMilestone
1980s Synthesis of [Nle⁴, D-Phe⁷]-α-MSH (afamelanotide) at the University of Arizona. researchgate.netwikipedia.org
2006 The first Phase II clinical trial for erythropoietic protoporphyria (EPP) began. oup.com
2010 Afamelanotide received orphan drug designation in the US and EU. wikipedia.org
2015 The European Medicines Agency (EMA) granted marketing authorization for the treatment of EPP. wikipedia.org
2019 The U.S. Food and Drug Administration (FDA) approved its use for EPP. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H123N21O25 B2442363 Afamelanotide acetate CAS No. 1566590-77-9

Properties

CAS No.

1566590-77-9

Molecular Formula

C84H123N21O25

Molecular Weight

1827.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid

InChI

InChI=1S/C78H111N21O19.3C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;3*1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);3*1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;;;/m0.../s1

InChI Key

VHLLBJXKNRAYGM-BHHWPIKXSA-N

SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O

solubility

not available

Origin of Product

United States

Molecular Architecture and Structure Activity Relationship of Afamelanotide Acetate

Afamelanotide is a synthetic peptide analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH), which plays a key role in stimulating melanogenesis, the process of melanin (B1238610) production in the skin. tandfonline.comnih.gov The molecular design of afamelanotide incorporates specific, strategic modifications to the native peptide sequence to enhance its potency, stability, and duration of action. These alterations are central to its pharmacological profile and its function as a potent agonist of the melanocortin-1 receptor (MC1R). tandfonline.comtaylorandfrancis.com

Receptor Ligand Interactions and Signal Transduction Pathways

Melanocortin Receptor Subtype Specificity and Binding Kinetics

Afamelanotide interacts with several subtypes of the melanocortin receptor (MCR), a family of G-protein coupled receptors. nih.govmdpi.com However, its binding affinity and agonist activity vary significantly across these subtypes, with a pronounced preference for the melanocortin-1 receptor (MC1R). portico.orgdrugs.comrxlist.com

Predominant Agonism at Melanocortin-1 Receptor (MC1R)

Afamelanotide is a potent agonist of the melanocortin-1 receptor (MC1R). drugs.compatsnap.comtargetmol.com This receptor is primarily expressed on the surface of melanocytes, the specialized cells responsible for producing melanin (B1238610). patsnap.comnih.gov The binding of afamelanotide to MC1R is the critical step that initiates melanogenesis, the process of melanin synthesis. patsnap.comresearchgate.net By mimicking the action of the natural hormone α-MSH, afamelanotide stimulates these receptors, leading to the increased production of eumelanin (B1172464), the dark brown-black pigment that provides photoprotection. drugbank.comnih.govnih.gov This activation occurs independently of exposure to ultraviolet (UV) radiation, unlike the physiological stimulation of α-MSH, which is typically released in response to UV-induced skin damage. drugbank.comnih.gov

Affinity and Activity at Other Melanocortin Receptors (MC3R, MC4R, MC5R)

While afamelanotide's primary therapeutic action is mediated through MC1R, it also binds to other melanocortin receptor subtypes, including MC3R, MC4R, and MC5R. portico.orgnih.govmdpi.com However, its affinity for these receptors is considerably lower than for MC1R. researchgate.net Some research suggests afamelanotide is a non-selective agonist of melanocortin receptors, with the exception of MC2R, which is specific for adrenocorticotropic hormone (ACTH). portico.orgresearchgate.net The interaction with these other receptors is thought to be responsible for some of the compound's side effects; for instance, binding to MC3R in the gut may be associated with nausea. researchgate.net DrugBank data also indicates a potential inhibitory action at the MC4R. drugbank.com

Table 1: Afamelanotide Acetate Interaction with Melanocortin Receptor Subtypes

Receptor SubtypePrimary LocationAfamelanotide InteractionReported Downstream Effect
MC1RMelanocytesPotent AgonistStimulation of melanogenesis (eumelanin production) patsnap.comresearchgate.net
MC3RGut, BrainBinds (lower affinity)Potential association with nausea researchgate.net
MC4RBrainBinds (lower affinity); Potential InhibitorInvolvement in energy homeostasis and appetite drugbank.comnih.gov
MC5RExocrine glandsBinds (lower affinity)Regulation of sebaceous gland secretion nih.gov

Mechanisms of Enhanced Receptor Binding and Prolonged Activation Compared to α-Melanocyte Stimulating Hormone

Afamelanotide was specifically engineered to overcome the limitations of the natural α-MSH, which has a very short biological half-life. drugbank.comnih.gov The enhanced stability and potency of afamelanotide are attributed to strategic modifications in its amino acid sequence. drugbank.comnih.gov

Specifically, afamelanotide differs from α-MSH at two key positions:

Position 4: Methionine is replaced by Norleucine (Nle). portico.orgnih.gov

Position 7: L-Phenylalanine is replaced by its stereoisomer, D-Phenylalanine (D-Phe). portico.orgnih.gov

These substitutions render the peptide more resistant to enzymatic degradation, significantly prolonging its half-life compared to α-MSH. drugbank.comnih.gov Furthermore, the change at position 7 to D-Phenylalanine has been shown to create an additional hydrogen bond with the transmembrane domain 2 (TM2) of the MC1R. nih.gov This structural alteration results in a higher binding affinity for the receptor and more prolonged activation compared to its endogenous counterpart. drugbank.comnih.govresearchgate.net

Downstream Intracellular Signaling Cascades Triggered by Melanocortin Receptor Activation

The binding of afamelanotide to MC1R initiates a well-defined intracellular signaling pathway that is characteristic of G-protein coupled receptors. This cascade translates the external signal into a cellular response, primarily the transcription of genes involved in melanin production. patsnap.com

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation

Upon agonist binding, the MC1R undergoes a conformational change that activates the associated heterotrimeric Gs protein. nih.gov This activation leads to the dissociation of the Gαs subunit, which in turn stimulates the enzyme adenylyl cyclase. patsnap.comnih.gov Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The binding of afamelanotide to MC1R results in a significant increase in intracellular cAMP levels, which acts as a crucial second messenger in this pathway. patsnap.comnih.gov Research indicates that afamelanotide's capacity to generate cAMP is superior to that of natural α-MSH, reflecting its enhanced agonist activity. nih.gov

Activation of Protein Kinase A (PKA) and Subsequent Phosphorylation Events

Elevated intracellular concentrations of cAMP lead to the activation of Protein Kinase A (PKA). patsnap.com In its inactive state, PKA exists as a tetramer of two catalytic and two regulatory subunits. The binding of cAMP to the regulatory subunits causes them to release the active catalytic subunits. These active PKA subunits then phosphorylate various downstream target proteins on serine and threonine residues. A key target in the melanogenesis pathway is the cAMP Response Element-Binding protein (CREB). patsnap.com Once phosphorylated by PKA, CREB translocates to the nucleus, where it binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, promoting their transcription. This includes the gene for tyrosinase, the rate-limiting enzyme in melanin synthesis, ultimately leading to increased production of eumelanin. patsnap.com

Investigation of Cross-talk with Other Cellular Signaling Networks

The activation of the melanocortin 1 receptor (MC1R) by this compound initiates a primary signaling cascade through the cyclic adenosine monophosphate (cAMP) pathway. However, the cellular response is not isolated to this single pathway. Extensive research has revealed significant cross-talk between MC1R signaling and other critical cellular networks. These interactions create a complex and integrated response that extends beyond melanogenesis to influence cell survival, antioxidant defenses, and immunomodulation.

Convergence with the Endothelin B Receptor (ENDBR) Pathway

In melanocytes, the MC1R signaling pathway interacts synergistically with the endothelin B receptor (ENDBR) pathway, which is activated by endothelin-1 (ET-1). This cross-talk is crucial for melanocyte homeostasis and the response to ultraviolet radiation (UVR). While afamelanotide directly activates the Gs protein-coupled MC1R to increase intracellular cAMP, ET-1 activates the Gq-coupled ENDBR, leading to intracellular calcium mobilization and protein kinase C (PKC) activation. The convergence of these two distinct pathways results in a potentiated stimulation of melanocyte proliferation and survival. A key point of convergence is the mutual activation of the microphthalmia-associated transcription factor (MITF) and the tumor suppressor protein p53. This integrated signaling enhances the repair of UVR-induced DNA damage, boosts antioxidant defenses, and promotes pigmentation.

Interaction with the MAPK/ERK Signaling Cascade

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, typically associated with growth factors and cell proliferation, is another network influenced by MC1R activation. Studies have demonstrated that stimulation of MC1R by α-melanocyte-stimulating hormone (α-MSH), the natural analogue of afamelanotide, leads to the phosphorylation and activation of ERK1 and ERK2. Interestingly, in human melanocytes, this activation of the ERK pathway appears to be independent of the canonical cAMP cascade. Research indicates that MC1R signaling can transactivate the receptor tyrosine kinase cKIT (stem cell factor receptor), which subsequently initiates the MAPK/ERK cascade via a Src tyrosine kinase-mediated mechanism. This finding is significant as it suggests a parallel signaling route that is unaffected by natural mutations that may impair the primary cAMP signaling function of MC1R.

Modulation of the PI3K/Akt Survival Pathway

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling network that regulates cell survival, proliferation, and apoptosis. Activation of MC1R by α-MSH has been shown to trigger this pathway, leading to the phosphorylation and activation of Akt. This cross-talk has multifaceted consequences. The α-MSH-dependent PI3K/Akt signaling has been demonstrated to exert negative feedback on melanogenesis while simultaneously promoting the extracellular release of pigment. Furthermore, this pathway plays a crucial role in preserving redox equilibrium and maintaining genomic integrity. By activating Akt, MC1R signaling can protect melanocytes from apoptosis, a vital function for long-lived cells constantly exposed to environmental stressors like UVR.

Upregulation of the Nrf2 Antioxidant Pathway

A significant aspect of afamelanotide's mechanism of action involves the enhancement of cellular antioxidant defenses through cross-talk with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Afamelanotide treatment has been shown to upregulate Nrf2, a master transcription factor for redox homeostasis, in both melanocytes and keratinocytes. Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), initiating the transcription of a battery of protective genes, including those for antioxidant enzymes. This interaction is critical for reducing levels of reactive oxygen species (ROS) and mitigating local inflammation, thereby protecting cells from oxidative stress-induced damage.

Link to Immunomodulatory Signaling

The activation of MC1R signaling by afamelanotide also has immunomodulatory effects, partly through the increased secretion of anti-inflammatory cytokines such as Interleukin-10 (IL-10). While MC1R activation provides the stimulus for IL-10 production, IL-10 itself triggers distinct signaling cascades. In melanocytes, IL-10 has been shown to activate the JAK/Stat-3 and PI3K/Akt/NF-κB signaling pathways. This downstream signaling provides pro-survival cues to melanocytes, protecting them from apoptosis by up-regulating anti-apoptotic proteins and suppressing the release of cytochrome c.

Interactive Data Table: Summary of MC1R Signaling Cross-talk

The following table summarizes the key signaling pathways that interact with the afamelanotide-activated MC1R cascade.

Interacting PathwayKey MediatorsPrimary Outcome of Cross-talk
Endothelin B Receptor (ENDBR)ET-1, PKC, MITF, p53Synergistic stimulation of melanocyte proliferation, survival, and DNA repair.
MAPK/ERKcKIT, Src, ERK1/2cAMP-independent stimulation of cell proliferation and differentiation pathways.
PI3K/AktPI3K, AktPromotion of cell survival, protection from apoptosis, and modulation of melanogenesis.
Nrf2 Antioxidant ResponseNrf2, AREUpregulation of antioxidant enzymes, reduction of ROS, and anti-inflammatory effects.
Interleukin-10 SignalingIL-10, JAK/Stat-3, NF-κBImmunomodulation and enhanced melanocyte survival via anti-apoptotic signaling.

Mechanistic Research on Cellular and Biochemical Processes Mediated by Afamelanotide Acetate

Regulation of Melanogenesis and Melanin (B1238610) Type Switching

Afamelanotide's primary and most well-understood function is the stimulation of melanogenesis, the process of melanin synthesis. nih.gov It mimics the action of the endogenous α-MSH but exhibits greater potency and a longer duration of action due to its resistance to enzymatic degradation. tga.gov.autandfonline.com This interaction with the MC1R on melanocytes triggers a cascade of intracellular events that regulate the quantity and type of melanin produced. tandfonline.comresearchgate.net

Activation of the MC1R by afamelanotide stimulates melanocytes to increase the production and release of melanin. nih.gov A key aspect of this stimulation is the preferential synthesis of eumelanin (B1172464), the brown-black pigment, over the red-yellow pheomelanin. tandfonline.com When the MC1R is activated, it initiates a signaling pathway that transitions melanin synthesis toward the more photoprotective eumelanin. tandfonline.com This is significant because eumelanin provides superior protection against ultraviolet (UV) radiation by absorbing and scattering a broad spectrum of UV and visible light, effectively acting as a natural filter. tga.gov.autandfonline.com Unlike the endogenous α-MSH, which is typically produced in response to UV-induced skin cell damage, afamelanotide stimulates eumelanin biosynthesis independently of UV exposure. drugbank.comtandfonline.com This proactive pigmentary response increases melanin density in the skin, forming a protective shield for skin cells. nih.govscenesse.com

Beyond stimulating melanin synthesis in existing melanocytes, research suggests that afamelanotide promotes the proliferation and differentiation of melanoblasts, which are melanocyte precursor cells. nih.govresearchgate.netresearchgate.net In studies combining afamelanotide with narrowband UV-B (NB-UV-B) phototherapy for vitiligo, a condition characterized by the loss of cutaneous melanocytes, the combination therapy appeared to stimulate melanoblast differentiation and proliferation. nih.govresearchgate.net This resulted in faster and more significant repigmentation compared to phototherapy alone. nih.govresearchgate.net The α-MSH pathway, which afamelanotide activates, is considered critical for the production of epidermal melanocytes, and its stimulation is essential for the migration, survival, and differentiation of melanocyte precursors necessary for repigmenting skin. researchgate.netpsu.edu

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

Afamelanotide exhibits significant antioxidant properties, contributing to its protective effects on skin cells. patsnap.comscenesse.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in cellular damage. nih.govijcmas.com Afamelanotide helps mitigate this stress through multiple mechanisms. tga.gov.aueuropa.eu

Eumelanin, the production of which is stimulated by afamelanotide, is itself a potent antioxidant. tga.gov.aueuropa.eu It functions by directly scavenging free radicals and reactive oxygen species that are generated upon exposure to UV radiation and other environmental stressors. tandfonline.comresearchgate.net These highly reactive molecules can cause widespread damage to lipids, proteins, and nucleic acids, leading to cellular injury. nih.gov By neutralizing these species, the eumelanin produced via afamelanotide signaling helps protect cells from oxidative damage. tga.gov.autandfonline.comeuropa.eu This scavenging activity is a crucial component of its photoprotective effect. researchgate.net

In addition to the direct antioxidant action of eumelanin, afamelanotide signaling contributes to the upregulation of the cell's own antioxidant defense systems. tga.gov.aueuropa.eutga.gov.au This includes the inactivation of the superoxide (B77818) anion and an increased availability of superoxide dismutase (SOD), a key antioxidant enzyme. tga.gov.aueuropa.eutga.gov.au Research in Hailey-Hailey disease keratinocytes showed that afamelanotide treatment led to the upregulation of Nrf2, a transcription factor that plays a central role in regulating redox homeostasis and activating antioxidant gene expression during oxidative stress. nih.gov By enhancing the activity of endogenous enzymes like SOD and glutathione (B108866) peroxidase, afamelanotide helps bolster the cell's intrinsic capacity to neutralize ROS and reduce oxidative stress. tga.gov.aueuropa.eunih.govmdpi.com

DNA Repair Enhancement Mechanisms in Ultraviolet-Damaged Keratinocytes

Exposure to UV radiation can cause direct damage to the DNA of skin cells, primarily keratinocytes, leading to the formation of photoproducts like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). clinuvel.comclinuvel.com If not repaired, this damage can lead to mutations and increase the risk of skin cancer. tandfonline.com Afamelanotide, through MC1R signaling, has been shown to enhance the skin's ability to repair this UV-induced DNA damage. drugbank.comnih.govnih.gov

This protective effect occurs independently of its role in pigmentation. nih.gov Research on the natural hormone α-MSH, whose action afamelanotide mimics, revealed that it enhances the nucleotide excision repair (NER) pathway in keratinocytes. nih.gov This is achieved by activating the XPA binding protein 1 (XAB1) and inducing the nuclear translocation of XPA, a critical factor in the NER signaling pathway that recognizes and initiates the repair of DNA damage. nih.gov

Recent clinical research studies have provided direct evidence of afamelanotide's DNA repair capabilities.

Table 1: Summary of Results from CUV156 Study in Xeroderma Pigmentosum (XP-C) Patients A phase II study (CUV156) evaluated afamelanotide in patients with Xeroderma Pigmentosum, a genetic disorder characterized by defective DNA repair. clinuvel.com Following treatment and controlled UVB exposure, analyses showed a reduction in DNA damage. clinuvel.com

BiomarkerObservation Post-Afamelanotide TreatmentImplication
Cyclobutane Pyrimidine Dimers (CPDs) Reduction observed in all three patients, particularly in the basal layer of the epidermis. clinuvel.comIndicates a decrease in UV-induced DNA photodamage. clinuvel.com
p53 Increased expression in two of three patients. clinuvel.comSuggests activation of natural tumor-suppressing defense mechanisms. clinuvel.com
gamma-H2AX Increased expression in all three patients. clinuvel.comIndicates activation of cellular DNA damage repair mechanisms. clinuvel.com
Melanin Density (MD) Increased in all three patients. clinuvel.comSuggests the formation of a physical UV barrier through pigmentation. clinuvel.com

Data sourced from CLINUVEL announcement on CUV156 study results. clinuvel.com

Table 2: DNA Damage Reduction in Healthy Volunteers from CUV151 Study The CUV151 study enrolled healthy volunteers with fair skin to assess afamelanotide's effect on UV-induced DNA damage. clinuvel.com Biopsies of irradiated skin showed a significant reduction in CPDs after treatment. clinuvel.com

Time Point Post-UV IrradiationResultStatistical Significance
15 minutes Significant reduction in the percentage of cells with CPDs. clinuvel.comp<0.01 clinuvel.com
24 hours Significant reduction in the percentage of cells with CPDs. clinuvel.comp<0.01 clinuvel.com
48 hours Significant reduction in the percentage of cells with CPDs. clinuvel.comp<0.01 clinuvel.com

Data sourced from CLINUVEL announcement on CUV151 study results. clinuvel.com

These findings demonstrate that afamelanotide not only provides a physical shield through eumelanin production but also actively enhances cellular mechanisms to repair DNA damage inflicted by UV radiation, thereby reducing the accumulation of potentially mutagenic lesions. clinuvel.comclinuvel.com

Immunomodulatory and Anti-inflammatory Effects

Afamelanotide acetate, a synthetic analogue of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH), demonstrates significant immunomodulatory and anti-inflammatory properties. patsnap.comnih.govtermedia.pldermnetnz.org These effects are primarily mediated through its interaction with melanocortin receptors, particularly the melanocortin 1 receptor (MC1R), which is expressed on various immune and skin cells. patsnap.comresearchgate.netresearchgate.net The activation of these receptors initiates a cascade of intracellular signaling events that ultimately influence immune cell behavior and the production of inflammatory mediators. patsnap.comnih.gov Research suggests these actions contribute to the compound's therapeutic potential in conditions with an inflammatory component. termedia.plskintherapyletter.comresearchgate.net

Modulation of Immune Cell Function

Afamelanotide exerts its immunomodulatory effects by directly influencing a variety of immune cells. The expression of melanocortin receptors on cells such as T cells, macrophages, dendritic cells, keratinocytes, endothelial cells, and fibroblasts provides a direct target for afamelanotide's action. researchgate.netresearchgate.netnih.gov By binding to MC1R on these cells, afamelanotide can alter their function and response in inflammatory states. researchgate.net For instance, the natural hormone it mimics, α-MSH, is known to inhibit the production of pro-inflammatory cytokines and reduce the expression of adhesion molecules like vascular-cell adhesion molecule 1 (VCAM-1) and E-selectin, which are crucial for the migration of immune cells to sites of inflammation. nih.gov

Studies have shown that afamelanotide can modulate the inflammatory microenvironment in various skin conditions. researchgate.net In the context of acne vulgaris, a disorder with a significant inflammatory component, it has been proposed that the anti-inflammatory effects of afamelanotide can lead to a reduction in lesions. termedia.plskintherapyletter.com This is supported by findings that α-MSH can decrease the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) from human sebocytes. termedia.pl Furthermore, in preclinical models of liver injury, afamelanotide has demonstrated protective effects by inhibiting the inflammatory response in Kupffer cells, the resident macrophages of the liver. nih.gov This suggests a broader capacity to modulate macrophage activity. The ability to influence a range of immune cells underscores the compound's potential to regulate immune responses in different pathological contexts. nih.gov

Regulation of Immunomodulatory Protein and Cytokine Secretion (e.g., Interleukin-10)

A key aspect of afamelanotide's anti-inflammatory action is its ability to regulate the secretion of cytokines, shifting the balance from a pro-inflammatory to an anti-inflammatory state. patsnap.com Activation of the MC1R signaling pathway by afamelanotide instigates the secretion of immunomodulatory proteins, most notably the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govdrugbank.com IL-10 is a crucial regulator of immune responses, known for its capacity to suppress the production of pro-inflammatory cytokines and maintain immune homeostasis. nih.gov

In addition to promoting the release of anti-inflammatory cytokines, afamelanotide and its natural counterpart α-MSH have been shown to suppress the production of pro-inflammatory cytokines. patsnap.comnih.gov Research in experimental models has demonstrated a reduction in key inflammatory mediators. For example, in a study investigating the effects of afamelanotide on ultraviolet radiation (UVR)-induced skin inflammation in healthy volunteers, transcriptomic analysis revealed a significant reduction in the expression of genes associated with inflammatory responses, including those for tumor necrosis factor (TNF) receptors and various interleukins. oup.com Preclinical studies in liver injury models also showed that afamelanotide could inhibit the upregulation of acute-phase cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The table below summarizes the observed effects of afamelanotide and its analogue α-MSH on the secretion of various cytokines.

Cytokine/ProteinEffect of Afamelanotide/α-MSHCell Type/Model
Interleukin-10 (IL-10) Increased secretionGeneral (MC1R activation) nih.govdrugbank.com
Tumor Necrosis Factor-alpha (TNF-α) Inhibited upregulationKupffer cells (animal model) nih.gov
Interleukin-1β (IL-1β) Inhibited upregulationKupffer cells (animal model) nih.gov
Interleukin-6 (IL-6) Inhibited upregulationKupffer cells (animal model) nih.gov
Interleukin-8 (IL-8) Reduced secretion (by α-MSH)Human sebocytes termedia.pl
General Inflammatory Genes Reduced expressionHuman skin (UVR-induced) oup.com

This dual action of enhancing anti-inflammatory pathways while suppressing pro-inflammatory ones highlights the significant immunomodulatory potential of this compound.

Preclinical Pharmacokinetics and Pharmacodynamics in Investigational Systems

Absorption Characteristics in Non-Human Mammalian Models

Preclinical studies have demonstrated that afamelanotide is effectively absorbed following subcutaneous administration in various animal models. nih.gov Research in species such as mice and rats has shown rapid release and clearance of afamelanotide from subcutaneous implants, a characteristic that mirrors observations in humans. tga.gov.au

A key finding from these early studies was the necessity of subcutaneous delivery for systemic effects. Attempts to administer afamelanotide orally or transdermally did not result in measurable plasma concentrations or a corresponding pigmentation response, indicating poor bioavailability through these routes. nih.gov In contrast, subcutaneous application demonstrated full bioavailability. nih.gov

The development of a controlled-release implant formulation was a significant advancement, optimizing the administration and efficacy of the compound at lower doses compared to daily saline injections. nih.gov Following the subcutaneous administration of this implant, the majority of the active substance is released within the first 48 hours, with over 90% released by day 5. europa.eudrugbank.com Plasma levels are then maintained for several days. europa.eudrugbank.com

Distribution Profile of Afamelanotide Acetate in Tissues and Organs (e.g., Skin, Adipose Tissue)

Following administration, afamelanotide distributes to various tissues and organs. Studies utilizing radiolabelled afamelanotide in pigmented mice have provided insights into its distribution pattern. The highest concentrations of radioactivity were observed in the Harderian gland, lacrimal gland, and bladder. tga.gov.au Additionally, brown adipose tissue, the preputial gland, and the duodenum also showed tissue concentrations of radioactivity that were greater than those found in plasma. tga.gov.au

The apparent volume of distribution of afamelanotide following intravenous administration has been determined to be approximately 0.54 L/kg. drugbank.comnih.gov A notable finding in repeat-dose toxicity studies in pigmented rats and dogs was an increased pigmentation of the skin and fur, which is a direct consequence of the compound's primary pharmacological activity and indicates its distribution to and effect on melanocytes in the skin. tga.gov.au

Metabolic Fate and Enzymatic Degradation Resistance of the Peptide

Afamelanotide is a synthetic tridecapeptide, and its structural modifications from the endogenous α-MSH confer a greater resistance to degradation by serum or proteolytic enzymes. europa.eufda.gov This increased stability results in a longer half-life and duration of action compared to its natural counterpart. fda.govtga.gov.au While the complete metabolic profile is not fully characterized, it is presumed that afamelanotide undergoes hydrolysis into smaller peptide fragments. tga.gov.aueuropa.eu In vitro studies using human plasma have observed the hydrolysis of afamelanotide into four smaller peptide fragments. tga.gov.au

It has been suggested that afamelanotide may be degraded through similar pathways as α-MSH, but at a significantly slower rate. drugbank.com Another possibility is intracellular degradation via endocytosis or the action of non-specific proteases. drugbank.com Despite its enhanced stability, the half-life of afamelanotide is approximately 30 minutes. europa.eudrugbank.com

Excretion Pathways of this compound and Its Metabolites

Details regarding the excretion of afamelanotide and its metabolites are not fully elucidated. However, preclinical studies in mice and rats have indicated that urinary elimination of peptide fragments is the major route of excretion. tga.gov.au The recovery of minimal amounts of unchanged afamelanotide in the urine following administration suggests extensive metabolism of the drug. drugbank.comnih.gov Based on these findings, it is likely that the metabolites are primarily eliminated through the fecal or biliary route. drugbank.comnih.gov

Pharmacodynamic Response Evaluation: Melanin (B1238610) Production and Photoprotective Capacity in Animal Models

The primary pharmacodynamic effect of afamelanotide is the stimulation of melanogenesis, the process of melanin production. researchgate.netclinuvel.com By binding to the melanocortin-1 receptor (MC1R) on melanocytes, afamelanotide mimics the action of α-MSH, leading to an increase in the synthesis of eumelanin (B1172464), a dark brown-black pigment with photoprotective properties. europa.eunih.gov This action occurs independently of exposure to ultraviolet (UV) radiation. europa.euresearchgate.net

Preclinical studies have consistently demonstrated the ability of afamelanotide to increase melanin density in the skin of animal models. In pigmented rats and dogs, repeated administration of afamelanotide resulted in visibly increased pigmentation of the skin and fur. tga.gov.au

Quantitative assessments have confirmed these observations. For instance, studies in healthy volunteers have shown that afamelanotide treatment significantly increases melanin density. clinuvel.com This increase in melanin is a key indicator of the drug's intended pharmacological effect.

The increased production of eumelanin induced by afamelanotide is expected to provide photoprotection against the damaging effects of UV radiation. fda.gov Preclinical studies in pigmented hairless mice and minipigs have provided evidence supporting this photoprotective effect. tga.gov.au

Eumelanin acts as a natural filter, absorbing a broad spectrum of UV and visible light. europa.eu It also possesses antioxidant properties, scavenging free radicals and reducing oxidative stress. europa.eu In a study involving controlled UV exposure, afamelanotide-induced pigmentation led to a 59% reduction in the formation of thymine (B56734) dimers (a type of DNA damage) and a greater than 50% reduction in apoptotic sunburn cells in the epidermis. portico.org More recent studies have further substantiated these findings, showing that afamelanotide significantly reduces DNA damage, as measured by cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), immediately after UV exposure and for up to 48 hours thereafter in healthy volunteers. clinuvel.com These results highlight the potential of afamelanotide to mitigate UV-induced skin damage. clinuvel.comclinuvel.com

Interactive Data Table: Preclinical Findings for this compound

Parameter Finding Animal Model(s) Reference(s)
Absorption Rapid release from subcutaneous implants.Mice, Rats tga.gov.au
Poor bioavailability via oral or transdermal routes.Not specified nih.gov
Distribution Highest concentrations in Harderian gland, lacrimal gland, bladder, brown adipose tissue.Pigmented Mice tga.gov.au
Apparent Volume of Distribution: ~0.54 L/kg.Not specified drugbank.comnih.gov
Metabolism Hydrolysis into smaller peptide fragments.In vitro (human plasma) tga.gov.au
More resistant to enzymatic degradation than α-MSH.Not specified europa.eufda.gov
Excretion Major route is urinary elimination of peptide fragments.Mice, Rats tga.gov.au
Pharmacodynamics Increased melanin density in skin and fur.Pigmented Rats, Dogs tga.gov.au
Significant reduction in UV-induced DNA damage (CPDs).Not specified clinuvel.com
Reduction in apoptotic sunburn cells after UV exposure.Not specified portico.org

In Vitro and in Vivo Non Human Research Models for Afamelanotide Acetate Investigation

Cellular and Subcellular Models for Melanocortin Receptor Research

Cellular and subcellular models are fundamental in dissecting the molecular pathways activated by afamelanotide acetate. These systems allow for controlled experiments to study the compound's binding to melanocortin receptors and the subsequent downstream signaling events.

Isolated Melanocyte and Keratinocyte Cell Culture Systems

Primary cultures of human epidermal melanocytes and keratinocytes are crucial tools for studying the effects of this compound. Both cell types express melanocortin receptors, making them direct targets for the compound. nih.gov Research using these isolated cell systems has been instrumental in demonstrating that afamelanotide, much like its endogenous counterpart α-MSH, binds to the melanocortin-1 receptor (MC1R) on melanocytes. nih.govnih.gov This binding initiates a signaling cascade that leads to the synthesis of eumelanin (B1172464), the dark pigment responsible for skin tanning and photoprotection. uq.edu.au

Studies on keratinocyte cultures have revealed that these cells also respond to melanocortins. nih.govnih.gov This interaction is significant as it suggests that afamelanotide's effects on the skin are not solely mediated by melanocytes but also involve communication between melanocytes and the surrounding keratinocytes. nih.govuq.edu.au In vitro studies have suggested that afamelanotide can enhance the repair of UV-induced DNA damage in keratinocytes, highlighting a potential non-pigmentary protective role. nih.gov

Table 1: Key Findings from Isolated Cell Culture Studies

Cell TypeReceptor ExpressedKey Findings with Afamelanotide/α-MSH Analogs
MelanocytesMelanocortin-1 Receptor (MC1R)Stimulation of eumelanin synthesis, dendrite formation.
KeratinocytesMelanocortin ReceptorsPotential enhancement of DNA repair mechanisms after UV damage. nih.gov

Fibroblast, Endothelial Cell, and Mast Cell Models in Melanocortin Signaling

Beyond the epidermis, other skin-resident cells play a role in the broader physiological effects of melanocortin signaling. In vitro models using fibroblasts, endothelial cells, and mast cells have provided insights into the non-pigmentary actions of compounds like this compound.

Fibroblasts: Dermal fibroblasts express MC1R, and their stimulation can influence the extracellular matrix. researchgate.netfrontiersin.org Research on melanocortin agonists in fibroblast cultures has explored their potential anti-fibrotic and pro-resolving properties. frontiersin.org These studies are important for understanding how afamelanotide might impact skin structure and wound healing processes.

Endothelial Cells: The expression of melanocortin receptors on endothelial cells suggests a role for melanocortins in vascular biology. nih.gov In vitro models of endothelial cells are used to investigate the potential effects of afamelanotide on vascular inflammation and permeability.

Mast Cells: Mast cells are key players in inflammatory and allergic responses. Some studies suggest that melanocortins can modulate mast cell activity. In vitro experiments using mast cell lines or primary mast cells help to elucidate whether afamelanotide has anti-inflammatory properties by influencing the release of mediators from these cells. nih.govresearchgate.net

Organotypic Skin Models and Ex Vivo Tissue Preparations

To bridge the gap between single-cell cultures and whole organisms, researchers utilize organotypic skin models and ex vivo tissue preparations. These three-dimensional models more closely mimic the complex architecture and cellular interactions of human skin.

Organotypic skin models, also known as 3D skin equivalents, are constructed by co-culturing keratinocytes and melanocytes on a dermal substrate containing fibroblasts. These models provide a more physiologically relevant environment to study the effects of afamelanotide on pigmentation and cellular crosstalk. They allow for the investigation of melanin (B1238610) transfer from melanocytes to keratinocytes, a critical process in skin pigmentation that cannot be fully recapitulated in monolayer cultures.

Ex vivo human skin explants, obtained from surgical procedures, maintain the natural structure of the skin for a limited time. These tissue preparations are valuable for studying the direct effects of afamelanotide on intact human skin, including its ability to induce melanogenesis and its impact on various skin cell types in their native environment.

Genetically Modified Animal Models for Melanocortin System Studies (e.g., MC1R Mutant Models)

Genetically modified animal models have been indispensable for understanding the in vivo function of the melanocortin system and the specific role of the MC1R. Mice with mutations in the Mc1r gene, for example, exhibit variations in coat color that directly correlate with receptor function.

The "recessive yellow" (e/e) mouse, which has a loss-of-function mutation in the Mc1r gene, produces predominantly pheomelanin (a red/yellow pigment) and has a yellow coat. These mice serve as a valuable model to study the consequences of impaired MC1R signaling. Conversely, the "sombre" (Eso) mouse has a constitutively active Mc1r and produces only eumelanin, resulting in a dark coat.

By administering this compound to these and other MC1R mutant models, researchers can investigate the compound's ability to rescue or modify pigment production depending on the specific genetic background. These studies provide crucial in vivo evidence for the compound's mechanism of action and its dependence on a functional MC1R.

Pigmented and Non-Pigmented Animal Models for Mechanistic Studies

Standard laboratory animal models, particularly rodents, are widely used to investigate the systemic and local effects of this compound.

Rodent Models (e.g., Mice, Rats)

Pigmented mouse strains, such as C57BL/6 (black coat), are often used to study the pigment-inducing effects of afamelanotide. Following administration, researchers can observe changes in skin and hair pigmentation, providing a clear visual marker of the compound's activity. These models are also used for mechanistic studies, where tissue samples can be collected to analyze changes in gene expression, protein levels, and enzymatic activity related to melanogenesis.

Non-pigmented or albino rodent strains are also valuable for studying the non-pigmentary effects of afamelanotide. In these models, any observed physiological changes can be attributed to the compound's actions independent of melanin production. This is particularly important for investigating the potential anti-inflammatory, immunomodulatory, and DNA repair-enhancing properties of afamelanotide in a whole-animal context.

Larger Mammalian Models (e.g., Minipigs, Dogs)

The investigation of this compound in larger mammalian models, such as minipigs and dogs, has been a crucial component of its non-clinical development. These models provide valuable data on the compound's physiological effects, particularly concerning melanogenesis and its potential for photoprotection, in systems that share greater anatomical and physiological similarities with humans than rodent models.

Minipigs

The minipig is recognized as a suitable non-rodent species for preclinical evaluation of dermatological compounds, largely due to the structural and functional similarities between porcine and human skin. The melanogenic activity of afamelanotide has been demonstrated in miniature pigs, validating its primary pharmacological effect in a relevant large animal model europa.eu. The use of this model is supported by its predictive value for human skin responses. While the melanogenic effect has been confirmed, detailed findings from specific photoprotection or comprehensive pigmentation studies in minipigs are not extensively detailed in publicly available literature.

Dogs

Beagle dogs have been utilized in repeat-dose and long-term studies to investigate the effects of this compound on skin pigmentation and to observe the reversibility of these effects. These studies have confirmed that the primary pharmacological action of afamelanotide—stimulation of melanin production—is readily observable in this species fda.gov.

In repeated-dose toxicology studies, a consistent finding in dogs treated with afamelanotide was an increase in skin pigmentation fda.gov. One 13-week study noted the appearance of darkened skin in areas not covered by white fur, with this effect being observed from as early as day 12 of the study.

A key long-term investigation (Study 1822-002) was specifically designed to assess the extended effects of afamelanotide implants on skin pigmentation in Beagle dogs over a 43-week period europa.eu. This study also included a 120-day post-treatment phase to evaluate the reversibility of the observed pigmentation europa.eu. The study confirmed a distinct melanogenic response following the administration of afamelanotide. The findings from this dedicated long-term study are summarized in the table below.

Interactive Data Table: Long-Term this compound Pigmentation Study in Beagle Dogs

ParameterDescription
Study Identifier Study 1822-002 europa.eu
Animal Model Beagle Dog europa.eu
Groups Treatment group receiving this compound implants; Placebo group receiving implants without the active compound (poly(DL-lactide-co-glycolide)) europa.eu.
Study Duration 43-week treatment period followed by a 120-day post-treatment observation period europa.eu.
Primary Objective To investigate the long-term effects of afamelanotide implants on skin pigmentation and to evaluate the reversibility, progression, or delayed appearance of any observed changes europa.eu.
Key Findings - Increased Pigmentation: Confirmed the melanogenic activity of afamelanotide in dogs europa.eu. - Reversibility: The study was designed to assess whether the pigmentation effects subsided after cessation of treatment.

Advanced Methodologies in Afamelanotide Acetate Research

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the relationship between the chemical structure of a compound and its biological activity. wikipedia.org For melanocortin receptor ligands like afamelanotide, QSAR studies are instrumental in understanding the specific structural features that govern their potency and selectivity.

Extensive structure-activity relationship (SAR) studies have identified the His-Phe-Arg-Trp sequence as a core pharmacophore for melanocortin receptor agonists. nih.govmdpi.com QSAR models in this field typically involve modifying amino acids within and outside this core sequence to observe the effects on receptor binding and activation. nih.gov For instance, modifications to the phenylalanine residue have been shown to convert agonist scaffolds into compounds with antagonist or partial agonist activities at the MC3 and MC4 receptors. nih.gov

These models use molecular descriptors—such as physicochemical properties and structural parameters—to build mathematical equations that predict the biological activity of novel analogues. wikipedia.org This approach facilitates the rational design of new peptides with improved characteristics, such as enhanced receptor affinity or greater stability, without the need for exhaustive synthesis and testing of every possible variant. The insights gained from QSAR have been fundamental in the development of potent and stable melanocortin analogues, including afamelanotide, which features strategic amino acid substitutions compared to the native α-MSH to increase its biological activity and stability. nih.gov

Table 1: Key Findings from Structure-Activity Relationship (SAR) Studies of Melanocortin Analogues

Modification SiteObservationReceptor(s) AffectedReference
Core PharmacophoreThe His-Phe-Arg-Trp sequence is critical for agonist activity.MC1R, MC3R, MC4R, MC5R nih.govnih.gov
Position 7 (DPhe)Substitution with analogues like DNal(2') can lead to partial agonist or antagonist activity.mMC3R, mMC4R nih.govnih.gov
CyclizationIntroduction of cyclic lactam templates can constrain the peptide's conformation, influencing activity.MC1R, MC3R, MC4R, MC5R nih.gov
N- and C-TerminiModifications can enhance stability and potency.General Melanocortin Receptors nih.gov

Computational Chemistry and Molecular Docking Simulations for Ligand-Receptor Interactions

Computational chemistry and molecular docking are powerful in-silico tools used to simulate and predict the interaction between a ligand, such as afamelanotide, and its receptor at an atomic level. These methods are essential for understanding the binding mechanics of afamelanotide to the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR). nih.govmdpi.com

Molecular docking simulations predict the preferred orientation of afamelanotide when it binds to the MC1R binding pocket. These simulations calculate the binding affinity and energy, providing a quantitative measure of the strength of the interaction. Researchers can use homology models of the MC1R, as the precise crystal structure can be difficult to obtain for many GPCRs. acs.org These models help identify key amino acid residues within the receptor that form critical hydrogen bonds or hydrophobic interactions with the afamelanotide molecule.

Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the ligand-receptor complex over time. This provides insights into the conformational changes that occur within the receptor upon ligand binding, which is the first step in initiating the intracellular signaling cascade, primarily through the activation of adenylyl cyclase and generation of cyclic AMP (cAMP). frontiersin.orgnih.gov These computational approaches are invaluable for visualizing and analyzing the complex interplay between afamelanotide and its target receptor, guiding the development of new molecules with tailored pharmacological profiles. biomedpharmajournal.org

Analytical Techniques for Quantitative Detection and Characterization of Afamelanotide Acetate in Biological Matrices

The accurate quantification of afamelanotide in biological matrices such as blood, plasma, and tissues is critical for pharmacokinetic studies. Various sophisticated analytical techniques have been developed for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantitative analysis of peptides like afamelanotide in biological samples. This technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.

In a typical LC-MS assay for afamelanotide, a biological sample (e.g., plasma) is first processed to extract the peptide and remove interfering substances. The extract is then injected into an LC system, where afamelanotide is separated from other components. The separated peptide then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured, allowing for precise identification and quantification.

Pharmacokinetic studies using LC-MS have characterized the absorption, distribution, metabolism, and excretion of afamelanotide. Following the administration of a single subcutaneous implant, plasma concentrations of afamelanotide show high variability, with a mean peak concentration (Cmax) of approximately 3.7 ± 1.3 ng/mL and an apparent half-life of about 15 hours. fda.gov

Immunoassays are biochemical tests that measure the presence or concentration of a substance, typically a protein or peptide, through its properties as an antigen or antibody. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay used for peptide detection. raybiotech.comraybiotech.com

For afamelanotide, a competitive ELISA can be employed for quantification. raybiotech.com In this format, a known amount of labeled afamelanotide competes with the unlabeled afamelanotide in the sample for binding to a limited number of specific antibodies. The amount of labeled peptide that binds is inversely proportional to the concentration of afamelanotide in the sample.

Furthermore, cell-based bioassays have been developed to detect the presence of neutralizing antibodies against afamelanotide. nih.gov These assays measure the biological response of cells expressing the MC1R to afamelanotide. If neutralizing antibodies are present in a patient's serum, they will bind to afamelanotide and inhibit its ability to stimulate the receptor, resulting in a reduced cellular response (e.g., decreased cAMP formation). nih.gov

Table 2: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantagesCommon Application
LC-MS Separation by chromatography followed by mass-based detection.High specificity, high sensitivity, accurate quantification.Pharmacokinetic studies, measuring drug concentration in plasma.
ELISA Antigen-antibody binding with an enzymatic colorimetric readout.High throughput, cost-effective.Quantitative detection in various biological fluids.
Cell-Based Bioassay Measurement of biological response (e.g., cAMP production) in cells.Measures functional activity, can detect neutralizing antibodies.Immunogenicity testing. nih.gov

Gene Expression and Proteomic Profiling in Response to Melanocortin Receptor Activation

Activation of the MC1R by afamelanotide initiates a cascade of intracellular signaling events that ultimately alter gene expression and the proteomic landscape of the cell. nih.gov Advanced methodologies are used to study these changes, providing a deeper understanding of the molecular mechanisms of afamelanotide.

Gene expression profiling, often performed using techniques like quantitative PCR (qPCR) or microarray analysis, can identify which genes are up- or down-regulated following MC1R activation. A key target gene is the microphthalmia-associated transcription factor (MITF), which in turn activates the expression of melanogenic enzymes such as tyrosinase. nih.gov

Proteomics involves the large-scale study of proteins. Thermal proteome profiling (TPP) combined with LC-MS is an innovative technique used to investigate the effects of ligand binding on protein thermal stability across the entire proteome. rsc.orgrsc.org Studies on melanocortin receptor activation have shown that binding of agonists can lead to distinct, ligand-specific effects on signaling pathways related to the immune system and energy homeostasis, including the cAMP-PKA-CREB, PI3K, and ERK pathways. rsc.orgrsc.org These proteomic approaches provide a comprehensive view of the cellular response to melanocortin receptor activation, revealing a complex network of signaling pathways beyond the primary melanogenesis cascade.

In Vitro and In Vivo Imaging Techniques for Melanin (B1238610) Quantification and Distribution

The primary effect of afamelanotide is the stimulation of melanin synthesis. Therefore, techniques to quantify and visualize melanin are essential for evaluating its efficacy and mechanism of action.

In Vitro methods for melanin quantification in cultured cells typically involve lysing the cells and measuring the absorbance of the extracted melanin using a spectrophotometer. researchgate.netupenn.edu The melanin content can be normalized to cell number or total protein content to allow for comparisons between different experimental conditions. researchgate.net Advanced microscopy techniques are also used to visualize melanin distribution within cells. For example, a novel fluorescent probe called melanocore-interacting Kif1c-tail (M-INK) has been developed to visualize mature melanosomes in cultured cells and skin tissues, allowing for three-dimensional observation of melanin distribution. nih.gov

In Vivo imaging techniques offer non-invasive ways to assess melanin content in the skin. Diffuse reflectance spectroscopy is a widely used method that analyzes how light reflects off the skin to quantify melanin levels. nih.gov Another promising technique is near-infrared (NIR) fluorescence imaging. Research has shown a linear correlation between NIR fluorescence and melanin concentration at physiological levels in both in vitro models and human skin. nih.gov Coherent Anti-stokes Raman Scattering (CARS) microscopy is another advanced, label-free imaging technique that has been used to selectively visualize pheomelanin in cells and intact mouse skin, both ex vivo and in vivo. researchgate.net These non-invasive imaging methods are invaluable for objectively monitoring the effects of afamelanotide on skin pigmentation in a clinical research setting.

Emerging Research Areas and Future Perspectives on Afamelanotide Acetate Analogues

Development and Characterization of Next-Generation Melanocortin Receptor Agonists

The development of new melanocortin receptor agonists is a burgeoning field, with a focus on creating molecules with enhanced selectivity and potency for specific receptor subtypes. patsnap.comdrugs.com The melanocortin system comprises five G-protein-coupled receptors (MC1R to MC5R), each mediating distinct physiological effects. patsnap.com While afamelanotide is a non-selective agonist, current research aims to design analogues that target individual receptors to minimize off-target effects and maximize therapeutic benefit. drugs.compalatin.com

One promising approach involves the structural modification of existing peptides. For instance, researchers have identified specific structural components of peptides responsible for MC1R agonism, which is linked to increased skin pigmentation. palatin.com By modifying these structures, new, highly selective MC4R agonists have been developed that have the potential to significantly reduce skin pigmentation changes. palatin.com The MC4R is a key target for treating obesity as it plays a crucial role in regulating appetite and energy expenditure. patsnap.compalatin.comacs.org

Another innovative strategy is "molecular grafting," where pharmacophore peptide sequence motifs are incorporated onto stable, nature-derived peptide scaffolds. acs.orgnih.gov This technique has been successfully used to create potent and selective MC4R agonists from animal-derived macrocyclic, disulfide-rich antimicrobial peptide scaffolds. acs.orgnih.gov These novel ligands have demonstrated high agonist potency at MC4R and were inactive at the related MC1R and MC3R in functional assays. acs.orgnih.gov

Furthermore, the creation of chimeric molecules represents a novel frontier. Researchers have developed a single molecule dual glucagon-like peptide-1 receptor (GLP-1R) and MC4R co-agonist. eurospe.org This chimeric peptide, termed KCEM1, demonstrated significant reductions in food intake and body weight in preclinical models, suggesting a potential new therapeutic strategy for obesity and diabetes. eurospe.org

The table below summarizes some of the key next-generation melanocortin receptor agonists and their characteristics.

Agonist TypeTarget Receptor(s)Key CharacteristicsPotential Application
Highly Selective MC4R AgonistsMC4RReduced MC1R activity to minimize skin pigmentation.Obesity, weight loss maintenance. palatin.com
Animal-Derived Scaffold AgonistsMC4RHigh potency and selectivity, derived from antimicrobial peptides.Antiobesity drugs. acs.orgnih.gov
Dual GLP-1R/MC4R Co-agonist (KCEM1)GLP-1R and MC4RChimeric peptide with dual receptor activity.Obesity and diabetes. eurospe.org
Mutant β-MSH Agonist (D5H)MC4REnhanced receptor activation identified through a high-throughput screening platform. nih.govTherapeutic peptide design for obesity. nih.gov

Exploration of Non-Pigmentary Melanocortin Receptor-Mediated Physiological Functions

Beyond its role in pigmentation, the melanocortin system is involved in a wide array of physiological processes, including inflammation, energy homeostasis, sexual function, and neuroprotection. patsnap.comnih.govnih.gov Afamelanotide and its analogues are being investigated for their therapeutic potential in these non-pigmentary functions.

Anti-inflammatory and Immunomodulatory Effects: Alpha-melanocyte-stimulating hormone (α-MSH), the natural counterpart to afamelanotide, is known to have significant anti-inflammatory and immunomodulatory properties. nih.gov Research suggests that melanocortin receptor agonists can modulate immune responses, making them potential candidates for treating inflammatory diseases. patsnap.com Activation of MC1R signaling by afamelanotide can induce the secretion of immunomodulatory proteins like interleukin-10. drugbank.comnih.gov Furthermore, α-MSH has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in the brain by activating MC1R on astrocytes and microglia. mdpi.com

Neuroprotective Roles: There is growing evidence for the neuroprotective effects of melanocortins. clinuvel.com Scientific progress has demonstrated that afamelanotide can have a positive effect on the central nervous system (CNS). clinuvel.comclinuvel.com It is known to offer neuroprotection and act as a potent anti-oxidative hormone. clinuvel.comclinuvel.com Preclinical and early clinical studies are exploring the use of afamelanotide in acute ischemic stroke (AIS). clinuvel.comclinuvel.comnih.gov The proposed mechanisms of action include improving blood flow and oxygen supply to deprived brain tissue, reducing fluid formation, and protecting the blood-brain barrier. clinuvel.comclinuvel.com A phase IIa clinical trial showed that afamelanotide was well-tolerated and safe in a small sample of AIS patients and was associated with good recovery and radiological improvement. nih.gov

Metabolic Regulation: The melanocortin system, particularly through the MC4R, is a critical regulator of energy homeostasis, including food intake and energy expenditure. acs.orgnih.gov This has led to the development of MC4R agonists for the treatment of obesity. patsnap.com Novel non-selective melanocortin receptor agonists that can cross the blood-brain barrier have been shown to improve obesity, hyperinsulinemia, and fatty liver disease in animal models. nih.gov These effects appear to be regulated through independent pathways, with MC4R being necessary for weight loss and improvements in liver metabolism. nih.gov

The following table outlines some of the non-pigmentary functions of melanocortin receptor agonists and the associated research findings.

Physiological FunctionReceptor(s) InvolvedResearch Findings
Anti-inflammationMC1R, MC3R, MC4RModulation of immune responses, inhibition of pro-inflammatory cytokines. patsnap.comnih.govmdpi.com
NeuroprotectionMC1R, MC4RPotential therapeutic for acute ischemic stroke; protects brain tissue and the blood-brain barrier. clinuvel.comclinuvel.comnih.gov
Metabolic RegulationMC4RRegulation of food intake and energy expenditure; potential treatment for obesity and related metabolic disorders. patsnap.comacs.orgnih.gov
Liver ProtectionMC4R (hypothesized)Amelioration of protoporphyrin IX concentrations and liver function tests in patients with erythropoietic protoporphyria. mdpi.com

Application of Advanced Peptide Engineering and Delivery Technologies in Research

The therapeutic potential of peptide-based drugs like afamelanotide is often limited by challenges such as poor stability, short half-life, and inefficient delivery. creative-peptides.com To overcome these hurdles, researchers are employing advanced peptide engineering and novel delivery technologies.

Peptide Engineering: Chemical modifications, such as amino acid substitutions, are being used to improve the pharmacodynamic properties of melanocortin agonists. wisdomlib.org Introducing non-natural amino acids can extend the peptide's half-life and enhance its stability. creative-peptides.com Another strategy is the use of cyclotides, which are useful scaffolds for stabilizing bioactive peptides. uq.edu.au By inserting the His-Phe-Arg-Trp sequence into the cyclotide kalata B1, researchers have developed potent and selective MC4R agonists. uq.edu.au

Advanced Delivery Systems: Nanotechnology offers promising solutions for peptide drug delivery. creative-peptides.commdpi.com Peptides can self-assemble into various nanostructures, such as nanoparticles, nanofibers, and nanovesicles, which can encapsulate and deliver drugs. creative-peptides.comnih.gov These peptide-based carriers offer advantages like biocompatibility, high drug-loading capacity, and the potential for targeted and stimuli-responsive drug release. mdpi.comnih.gov

Other innovative delivery systems being explored include:

Liposomes: These spherical vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their stability and reducing systemic toxicity. frontiersin.org

Hydrogels: These can provide controlled and sustained release of therapeutic peptides. frontiersin.org

Microneedle Arrays: These minimally invasive systems can efficiently deliver peptides and proteins through the skin. wisdomlib.org

The table below provides an overview of advanced technologies being applied to melanocortin agonist research.

TechnologyPrincipleApplication in Melanocortin Research
Peptide Engineering
Amino Acid SubstitutionModifying the peptide sequence to enhance stability and half-life. wisdomlib.orgImproving the pharmacokinetic profile of afamelanotide analogues.
Cyclotide ScaffoldsUsing stable cyclic peptides as a framework to stabilize bioactive sequences. uq.edu.auDevelopment of novel, stable MC4R agonists. uq.edu.au
Delivery Systems
NanoparticlesSelf-assembling peptides that encapsulate drugs for targeted delivery. creative-peptides.comEnhancing the delivery and efficacy of afamelanotide analogues.
LiposomesLipid bilayer vesicles for drug encapsulation. frontiersin.orgImproving the stability and bioavailability of peptide drugs. frontiersin.org
HydrogelsPolymer networks for controlled drug release. frontiersin.orgProviding sustained delivery of melanocortin agonists. frontiersin.org
Microneedle ArraysMinimally invasive patches for transdermal drug delivery. wisdomlib.orgFacilitating non-invasive administration of afamelanotide.

Investigation of Afamelanotide Acetate in Diverse Biological Systems Beyond Pigmentation

The therapeutic potential of afamelanotide is being investigated in a variety of biological systems and disease models that extend beyond its primary application in pigmentation disorders.

Central Nervous System Disorders: As mentioned previously, the neuroprotective properties of afamelanotide have prompted investigations into its use for acute ischemic stroke. clinuvel.comclinuvel.comnih.gov The rationale is based on the ability of melanocortins to improve blood flow, reduce inflammation, and protect the blood-brain barrier. clinuvel.comclinuvel.com

Cardiovascular System: Research has shown that α-MSH can regulate the availability of vascular nitric oxide (NO) and protect against endothelial dysfunction. nih.gov This suggests a potential role for afamelanotide analogues in cardiovascular health.

Liver Disease: In patients with erythropoietic protoporphyria (EPP), afamelanotide treatment has been associated with improvements in liver function tests. mdpi.com It is suggested that afamelanotide ameliorates protoporphyrin IX concentrations and liver function in a dose-dependent manner, possibly through MC4R activation. mdpi.com

Metabolic Disorders: The central role of the melanocortin system in energy homeostasis makes afamelanotide analogues prime candidates for the treatment of obesity and related metabolic conditions. patsnap.comacs.org Research is focused on developing selective MC4R agonists to target appetite suppression and increase energy expenditure. patsnap.compalatin.com

The following table summarizes the investigation of afamelanotide in diverse biological systems.

Biological SystemDisease/ConditionRationale for Investigation
Central Nervous SystemAcute Ischemic StrokeNeuroprotective, anti-inflammatory, and vasoactive properties. clinuvel.comclinuvel.comnih.gov
Cardiovascular SystemEndothelial DysfunctionRegulation of vascular nitric oxide availability. nih.gov
Hepatobiliary SystemErythropoietic Protoporphyria-related Liver DamageAmelioration of protoporphyrin IX levels and improvement of liver function tests. mdpi.com
Endocrine/Metabolic SystemObesity, DiabetesRegulation of appetite, energy expenditure, and glucose homeostasis. patsnap.comeurospe.orgnih.gov

Q & A

Q. What is the molecular mechanism by which afamelanotide acetate activates the melanocortin-1 receptor (MC1R), and how is this interaction validated experimentally?

this compound is a synthetic tridecapeptide analog of α-melanocyte-stimulating hormone (α-MSH) that binds selectively to MC1R, initiating downstream signaling cascades. Binding affinity and receptor activation are typically validated using in vitro radioligand binding assays (e.g., competitive displacement of labeled α-MSH) and functional assays measuring cAMP production, a key secondary messenger in MC1R signaling . Structural modifications, such as the substitution of norleucine (Nle4) and D-phenylalanine (D-Phe7), enhance stability and receptor specificity compared to endogenous α-MSH .

Q. How do the structural characteristics of this compound influence its stability in solution, and what storage conditions are optimal for experimental use?

The peptide’s instability in aqueous solutions is attributed to hydrolysis and oxidation of residues like tryptophan. To mitigate degradation, lyophilized powder should be stored at -20°C and reconstituted immediately before use. Stability studies recommend pH 5–6 buffers and avoidance of repeated freeze-thaw cycles . Analytical methods like reverse-phase HPLC (≥98% purity) and mass spectrometry confirm integrity post-reconstitution .

Q. What methodologies are employed to validate MC1R activation in preclinical models, and how do these translate to human studies?

Preclinical validation involves in vivo models (e.g., murine UV-induced DNA repair assays) and ex vivo human skin biopsies to quantify eumelanin production via spectrophotometry or immunohistochemistry. Translational studies often correlate receptor activation with clinical endpoints, such as pain-free light exposure in erythropoietic protoporphyria (EPP) patients .

Advanced Research Questions

Q. How should researchers design a Phase IIa clinical trial to evaluate afamelanotide’s efficacy in neurodegenerative diseases like Parkinson’s (PD)?

The CUV901 study provides a template:

  • Population : Early-stage PD patients (40–85 years) not yet on dopaminergic therapy.
  • Intervention : Subcutaneous afamelanotide (0.08 mg/kg) administered over 56 days (11 doses).
  • Endpoints : Primary (safety, α-synuclein levels in blood, midbrain imaging changes) and secondary (cognitive function assessments).
  • Data Analysis : Longitudinal mixed-effects models to track biomarker trends and Bonferroni correction for multiple comparisons .

Q. What RNA sequencing (RNA-seq) approaches are used to assess afamelanotide’s role in UV-induced DNA repair, and how are conflicting data resolved?

RNA-seq in the XP-DNA Repair Program identified upregulated DNA repair genes (e.g., XRCC1, DDB2) post-afamelanotide treatment. Conflicting results (e.g., variable gene expression across skin types) are addressed by stratifying data by Fitzpatrick skin type and validating with qPCR or Western blot. Pathway enrichment tools (e.g., DAVID, GSEA) contextualize findings within oxidative stress and inflammation pathways .

Q. How can researchers reconcile discrepancies between preclinical neuroprotective effects of afamelanotide and limited clinical efficacy in early trials?

Preclinical models (e.g., MPTP-induced Parkinsonism in mice) may overestimate efficacy due to species-specific MC1R expression or dosing regimens. Clinical trials should incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing and include biomarkers like CSF α-synuclein to bridge translational gaps .

Q. What statistical methods are appropriate for analyzing longitudinal vitamin D data in EPP patients treated with afamelanotide?

A linear mixed-effects model accounts for repeated measures and covariates (e.g., seasonal UV exposure, baseline vitamin D). The model in a multicentre cohort study (2005–2021) demonstrated that afamelanotide monotherapy increased vitamin D by 8.2 nmol/L (95% CI: 2.1–14.3) compared to untreated controls .

Q. What formulation challenges arise in developing sustained-release subcutaneous implants of this compound?

The SCENESSE® implant uses a poly(DL-lactide-co-glycolide) (PLGA) copolymer for controlled release over 56 days. Key challenges include:

  • Drug-Polymer Compatibility : Ensuring uniform dispersion of this compound in PLGA.
  • Release Kinetics : In vitro dissolution testing (PBS, pH 7.4, 37°C) correlates with in vivo plasma concentration profiles (Cmax at 36 hours).
  • Sterility : Gamma irradiation post-encapsulation preserves peptide stability .

Q. How can afamelanotide’s potential in cross-indication applications (e.g., vitiligo, XP) be systematically evaluated?

Preclinical proof-of-concept studies (e.g., melanocyte migration assays in vitiligo) precede adaptive clinical trials. The CUV104 trial for vitiligo uses a composite endpoint of repigmentation (VISIA-CR® imaging) and safety in darker skin types (Fitzpatrick IV–VI). For XP, a Phase II/III trial evaluates time to first keratinocyte carcinoma as the primary endpoint .

Q. What strategies mitigate oxidative damage artifacts in afamelanotide studies involving UV-exposed skin models?

  • Sample Handling : Immediate freezing of biopsies in liquid nitrogen to prevent RNA degradation.
  • Controls : Sham-treated (vehicle-only) and untreated cohorts to isolate drug-specific effects.
  • Assay Validation : 8-hydroxy-2’-deoxyguanosine (8-OHdG) ELISA quantifies oxidative DNA damage, while multiplex cytokine arrays (e.g., Luminex) assess inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.